(2-Chloro-4-methoxy-5-pyrimidinyl)boronic Acid
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Overview
Description
(2-Chloro-4-methoxy-5-pyrimidinyl)boronic acid is an organoboron compound with the molecular formula C6H7BClNO3. It is a derivative of pyrimidine and contains both chloro and methoxy substituents on the pyrimidine ring, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-methoxy-5-pyrimidinyl)boronic acid typically involves the borylation of the corresponding halopyrimidine. One common method is the palladium-catalyzed borylation of 2-chloro-4-methoxy-5-pyrimidine using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-methoxy-5-pyrimidinyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are typically conducted under inert atmospheres at temperatures ranging from room temperature to 100°C.
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Chloro-4-methoxy-5-pyrimidinyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential in cancer therapy and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-Chloro-4-methoxy-5-pyrimidinyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or diaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-5-methoxypyridine-4-boronic acid): Similar structure but with a pyridine ring instead of a pyrimidine ring.
(2-Chloro-5-methoxyphenylboronic acid): Contains a phenyl ring instead of a pyrimidine ring.
Uniqueness
(2-Chloro-4-methoxy-5-pyrimidinyl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of heterocyclic compounds and pharmaceuticals .
Properties
Molecular Formula |
C5H6BClN2O3 |
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Molecular Weight |
188.38 g/mol |
IUPAC Name |
(2-chloro-4-methoxypyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C5H6BClN2O3/c1-12-4-3(6(10)11)2-8-5(7)9-4/h2,10-11H,1H3 |
InChI Key |
GQTWKNGZASFDJQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1OC)Cl)(O)O |
Origin of Product |
United States |
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